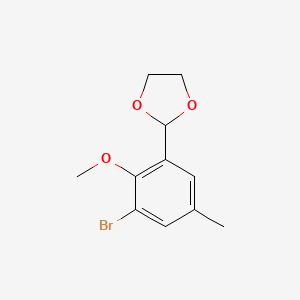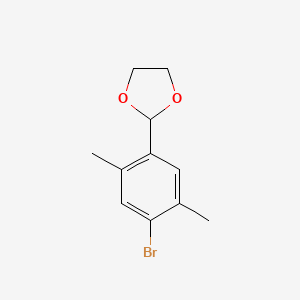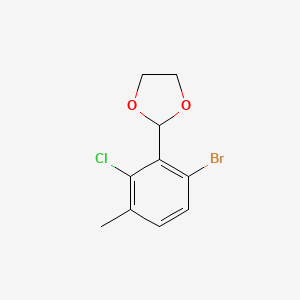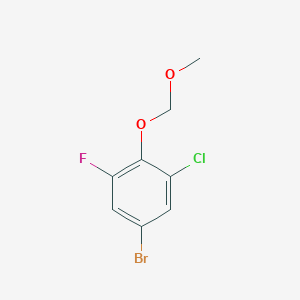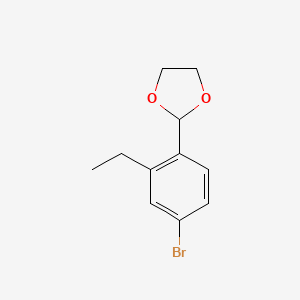
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane (BEPD) is an organic compound that has been studied for its potential applications in scientific research. This compound has been synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. BEPD has been shown to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds. It has also been used as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase. It is thought to inhibit these enzymes by binding to them and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are also some limitations to the use of this compound. It is not very soluble in aqueous solutions, making it difficult to use in certain types of experiments. Additionally, it is not very stable in organic solvents, making it difficult to use in certain types of experiments.
Orientations Futures
There are a number of potential future directions for 2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Another potential direction is to develop more efficient methods for synthesizing this compound. Additionally, research could be conducted to explore the potential applications of this compound in various fields, such as medicine and agriculture. Finally, research could be conducted to explore the potential toxicity of this compound and to develop methods for reducing its toxicity.
Méthodes De Synthèse
2-(4-Bromo-2-ethylphenyl)-1,3-dioxolane is synthesized from the reaction of 4-bromo-2-ethylphenol and ethylene glycol in the presence of a base catalyst, such as sodium hydroxide. The reaction is carried out in an aqueous solution at a temperature of 70°C. The reaction is usually complete within one hour. The product is then isolated by filtration and recrystallized from ethanol.
Propriétés
IUPAC Name |
2-(4-bromo-2-ethylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-7-9(12)3-4-10(8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXAKPBAMPCZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

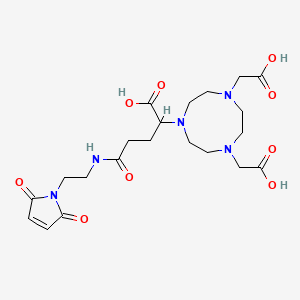
![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)

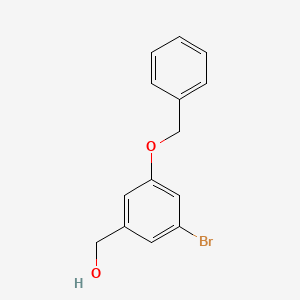

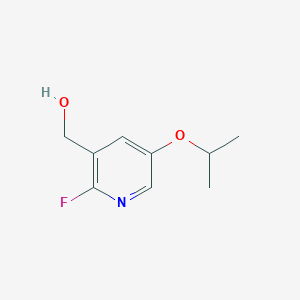
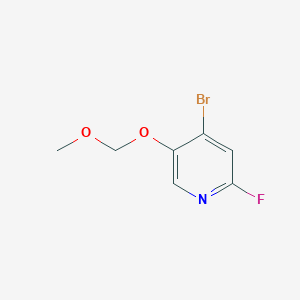
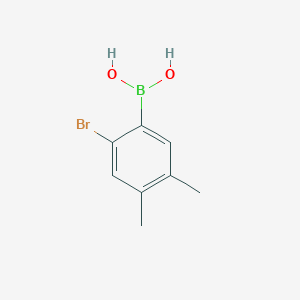
![2-[3,,5-Dibromo-4-(propan-2-yloxy)phenyl]-1,3-dioxolane](/img/structure/B6297727.png)

